molecular formula C10H18N2O B1365957 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one CAS No. 876709-32-9

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Cat. No.: B1365957
CAS No.: 876709-32-9
M. Wt: 182.26 g/mol
InChI Key: PNQLQOFVZKTDSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with piperidine derivatives under specific reaction conditions. For example, the formation of pyrrolidin-2-ones can involve a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

  • 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one
  • 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one
  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a useful tool in scientific research.

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQLQOFVZKTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405685
Record name 1-(piperidin-3-ylmethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-32-9
Record name 1-(piperidin-3-ylmethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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